

Renzapride Hydrochloride: A Comparative Benchmark Against Next-Generation Prokinetics

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Compound of Interest

Compound Name: *Renzapride hydrochloride*

Cat. No.: *B15573620*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Renzapride hydrochloride**'s performance against next-generation prokinetic agents, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and mechanistic distinctions of these compounds.

Executive Summary

Renzapride hydrochloride is a dual-action prokinetic agent, functioning as both a serotonin 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.^[1] This unique mechanism suggests potential benefits in treating gastrointestinal motility disorders characterized by both delayed transit and visceral hypersensitivity. This guide benchmarks Renzapride against two classes of next-generation prokinetics: the highly selective 5-HT₄ receptor agonist, velusetrag, and the ghrelin receptor agonist, relamorelin. While Renzapride offers a broader serotonergic modulation, next-generation agents like velusetrag provide enhanced receptor selectivity, and relamorelin targets a distinct physiological pathway, offering alternative therapeutic approaches.

Comparative Data Overview

The following tables summarize the available quantitative data for **Renzapride hydrochloride**, velusetrag, and relamorelin from preclinical and clinical studies.

Table 1: Preclinical Receptor Binding Affinity

Compound	Receptor Target(s)	Binding Affinity (Ki)	Species/System
Renzapride hydrochloride	5-HT4 Receptor	115 nM[2]	Cloned human 5-HT4 receptors
5-HT3 Receptor	High affinity (specific Ki not consistently reported)	Human 5-HT3 receptors	
Velusetrag	5-HT4 Receptor	High potency (pEC50 = 8.3)[3]	Human recombinant 5-HT4R
Relamorelin	Ghrelin Receptor	High affinity (at least 3x that of natural ghrelin)	Growth hormone secretagogue receptor-1a (GHS-1a)

Table 2: Clinical Efficacy in Gastroparesis and Constipation

Compound	Indication	Key Efficacy Endpoint	Result
Renzapride hydrochloride	Irritable Bowel Syndrome with Constipation (IBS-C)	Global relief of IBS symptoms (12 weeks)	Statistically significant improvement vs. placebo[4]
Velusetrag	Diabetic or Idiopathic Gastroparesis	Normalization of gastric emptying (12 weeks, 30mg dose)	71% of patients achieved normalization vs. 0% for placebo[5]
Chronic Idiopathic Constipation	Increase in spontaneous bowel movements (4 weeks)	Statistically and clinically significant increases vs. placebo	
Relamorelin	Diabetic Gastroparesis	Improvement in vomiting symptoms and gastric emptying (Phase 2)	Statistically significant improvements[6]
Chronic Constipation	Improvement in spontaneous bowel movements and lower GI transit (Phase 2a)	Statistically significant improvements[6]	

Table 3: Safety and Tolerability Profile

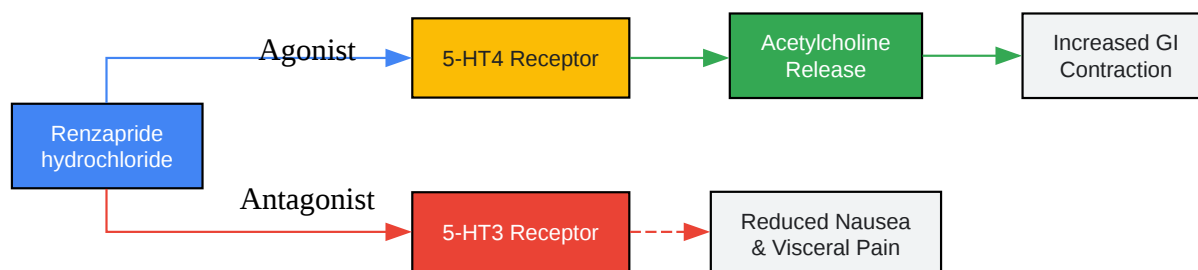
Compound	Common Adverse Events	Serious Adverse Events
Renzapride hydrochloride	Diarrhea, headache, abdominal pain	Ischemic colitis (reported in a long-term study)[4]
Velusetrag	Diarrhea, nausea, headache (generally mild)	Rates comparable to placebo
Relamorelin	Hyperglycemia-related events	Serious TEAEs reported, but none in >1 patient in Phase 2a

Signaling Pathways and Mechanisms of Action

The prokinetic effects of Renzapride, velusetrag, and relamorelin are mediated by distinct signaling pathways.

Renzapride Hydrochloride: Dual Serotonergic Modulation

Renzapride's mechanism involves the activation of 5-HT₄ receptors and the blockade of 5-HT₃ receptors on enteric neurons. 5-HT₄ receptor agonism is believed to enhance acetylcholine release, leading to increased gastrointestinal muscle contractions and accelerated transit.^[1] Concurrently, 5-HT₃ receptor antagonism can help in reducing visceral hypersensitivity and nausea.

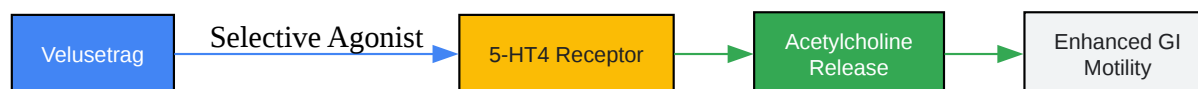


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Renzapride's dual action on 5-HT₄ and 5-HT₃ receptors.

Velusetrag: Selective 5-HT₄ Receptor Agonism

Velusetrag is a highly selective 5-HT₄ receptor agonist.^{[3][7]} Its targeted action on this receptor subtype is designed to elicit a potent prokinetic effect with a potentially improved safety profile by avoiding off-target effects associated with less selective serotonergic agents.

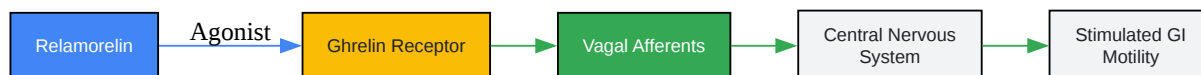


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Velusetrag's selective agonism of the 5-HT₄ receptor.

Relamorelin: Ghrelin Receptor Agonism

Relamorelin is a synthetic agonist of the ghrelin receptor.[6] Ghrelin is a natural hormone that, among other functions, stimulates gastrointestinal motility. By mimicking the action of ghrelin, relamorelin promotes gastric emptying and intestinal transit through a pathway distinct from serotonergic agents.



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Relamorelin's mechanism via ghrelin receptor activation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the activity of prokinetic agents.

In Vitro Receptor Binding Assay (Example for Renzapride)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (K_i) of Renzapride for the human 5-HT₄ receptor.

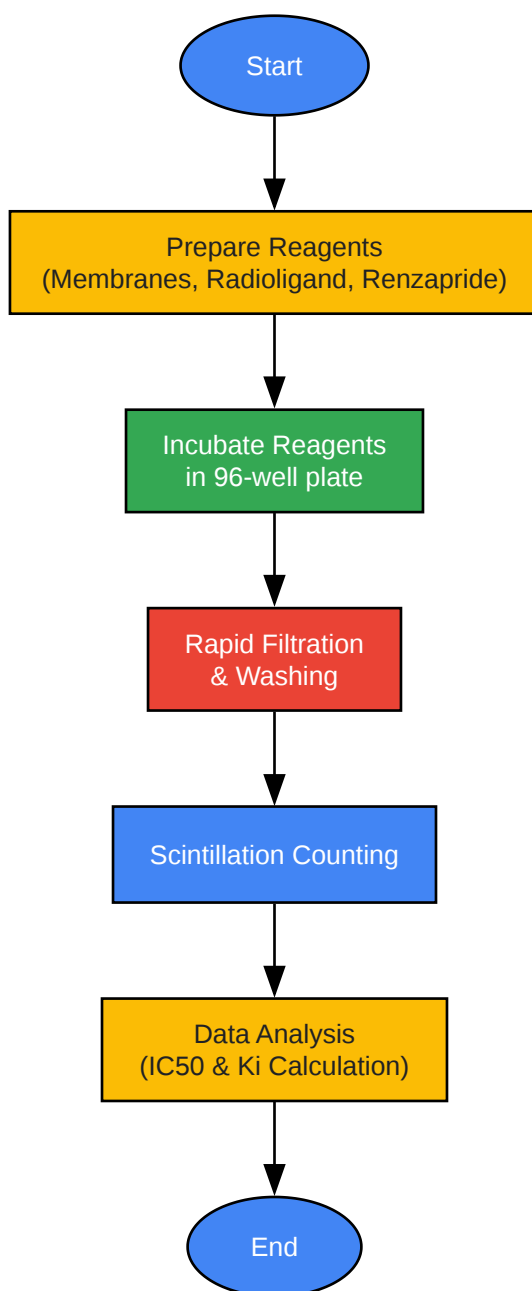
Materials:

- Membrane preparations from cells expressing cloned human 5-HT₄ receptors.
- Radioligand: [³H]GR113808 (a selective 5-HT₄ receptor antagonist).
- Test compound: **Renzapride hydrochloride**.
- Assay buffer.
- 96-well filter plates.

- Scintillation counter.

Procedure:

- Thaw the membrane preparation on ice.
- Dilute the membrane preparation in ice-cold assay buffer to a working concentration.
- In a 96-well plate, add assay buffer, the radioligand at a fixed concentration, and varying concentrations of Renzapride.
- Initiate the binding reaction by adding the diluted membrane preparation to each well.
- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation cocktail to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition binding curve and convert it to the inhibition constant (K_i) using the Cheng-Prusoff equation.^[6]



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Workflow for an in vitro receptor binding assay.

In Vivo Gastric Emptying Study (Example for Relamorelin in a Rodent Model)

This protocol describes a method to assess the effect of a prokinetic agent on the rate of gastric emptying in an animal model.

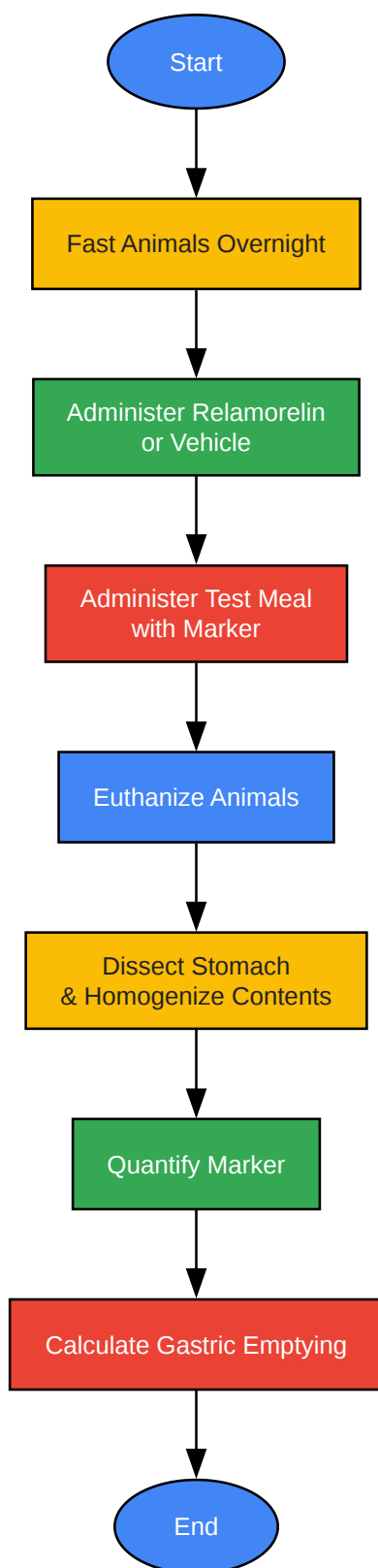
Objective: To evaluate the effect of relamorelin on gastric emptying in a mouse model.

Materials:

- Mice (e.g., C57BL/6).
- Test compound: Relamorelin.
- Non-absorbable marker (e.g., phenol red) or a radiolabeled meal.
- Vehicle control (e.g., saline).
- Stomach dissection tools.
- Spectrophotometer or gamma counter.

Procedure:

- Fast the mice overnight with free access to water.
- Administer relamorelin or vehicle control via the desired route (e.g., subcutaneous injection).
- After a specified time, administer a test meal containing a non-absorbable marker by oral gavage.
- At a predetermined time point after the meal (e.g., 30 minutes), euthanize the mice.
- Carefully dissect the stomach, ensuring the pylorus and cardia are clamped to prevent leakage.
- Homogenize the stomach contents in a known volume of buffer.
- Quantify the amount of the marker remaining in the stomach using a spectrophotometer or gamma counter.
- Calculate the percentage of gastric emptying for each animal by comparing the amount of marker remaining in the stomach to the amount administered.



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Workflow for an in vivo gastric emptying study.

Conclusion

Renzapride hydrochloride, with its dual 5-HT4 agonism and 5-HT3 antagonism, represents a multifaceted approach to prokinetic therapy. In comparison, next-generation agents like velusetrag offer high selectivity for the 5-HT4 receptor, potentially minimizing off-target effects. Relamorelin, a ghrelin receptor agonist, provides an alternative mechanistic pathway for stimulating gastrointestinal motility. The choice of a prokinetic agent for further research and development will depend on the specific therapeutic indication, the desired balance between efficacy and safety, and the underlying pathophysiology of the target patient population. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for these critical evaluations.

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